

A Senior Application Scientist's Technical Guide to 6-(Hydroxymethyl)uracil

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Compound of Interest

Compound Name: 6-(Hydroxymethyl)uracil

Cat. No.: B1580794

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Introduction: Unveiling 6-(Hydroxymethyl)uracil

6-(Hydroxymethyl)uracil is a modified pyrimidine base belonging to the uracil family of compounds. While structurally similar to the canonical nucleobases that constitute DNA and RNA, the presence of a hydroxymethyl group at the 6-position imparts distinct chemical properties and biological relevance. Its primary significance in the field of drug development stems from its role as a major metabolite of Tipiracil, a critical component of the oral combination anticancer agent Lonsurf (trifluridine/tipiracil). Understanding the physicochemical properties, synthesis, and biological behavior of **6-(Hydroxymethyl)uracil** is therefore paramount for researchers in oncology, pharmacology, and medicinal chemistry. This guide provides an in-depth technical overview of this important molecule.

Core Chemical and Physical Identity

A precise understanding of a molecule's identity is the foundation of all further research. **6-(Hydroxymethyl)uracil** is identified by a unique CAS number and possesses a defined set of chemical properties.

Molecular Structure

The molecular structure consists of a pyrimidine-2,4(1H,3H)-dione core, which is the fundamental structure of uracil. A hydroxymethyl (-CH₂OH) group is substituted at the C6

position of this ring.

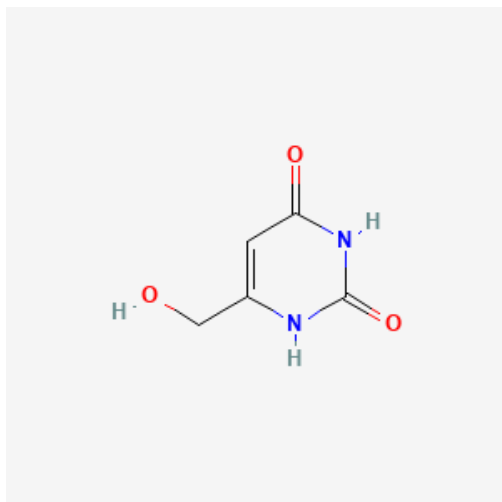


Figure 1. 2D Chemical structure of **6-(Hydroxymethyl)uracil**.

Physicochemical Properties

The key identifiers and computed properties for **6-(Hydroxymethyl)uracil** are summarized in the table below for quick reference.

Property	Value	Source
CAS Number	22126-44-9	[1][2][3][4]
IUPAC Name	6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione	[1][4]
Molecular Formula	C ₅ H ₆ N ₂ O ₃	[1][2][3][4]
Molecular Weight	142.11 g/mol	[1][2][3][4]
Canonical SMILES	C1=C(NC(=O)NC1=O)CO	[4][5]
InChI Key	JVZRLPFSWSIONO-UHFFFAOYSA-N	[4][5]

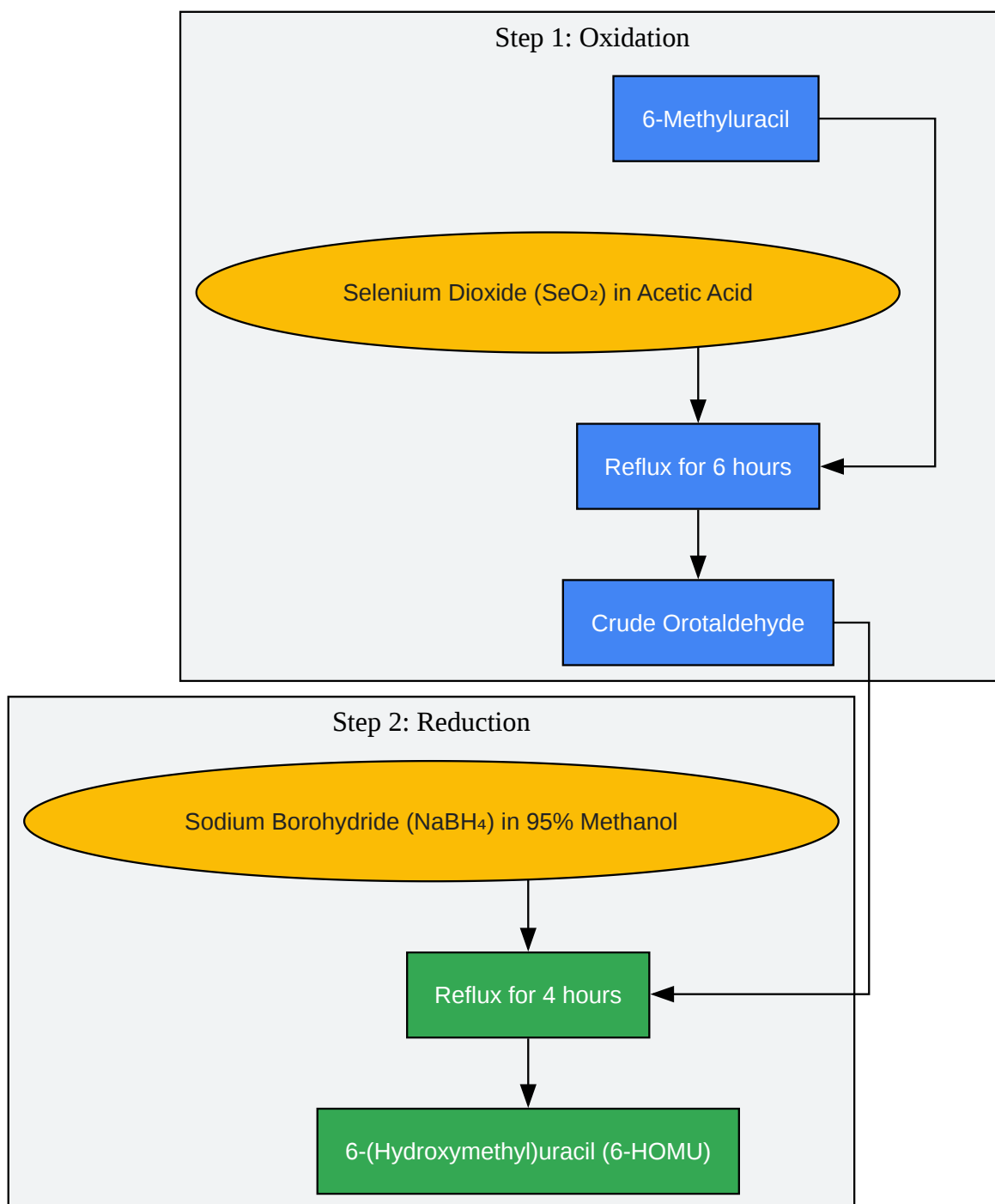
Synthesis and Experimental Protocols

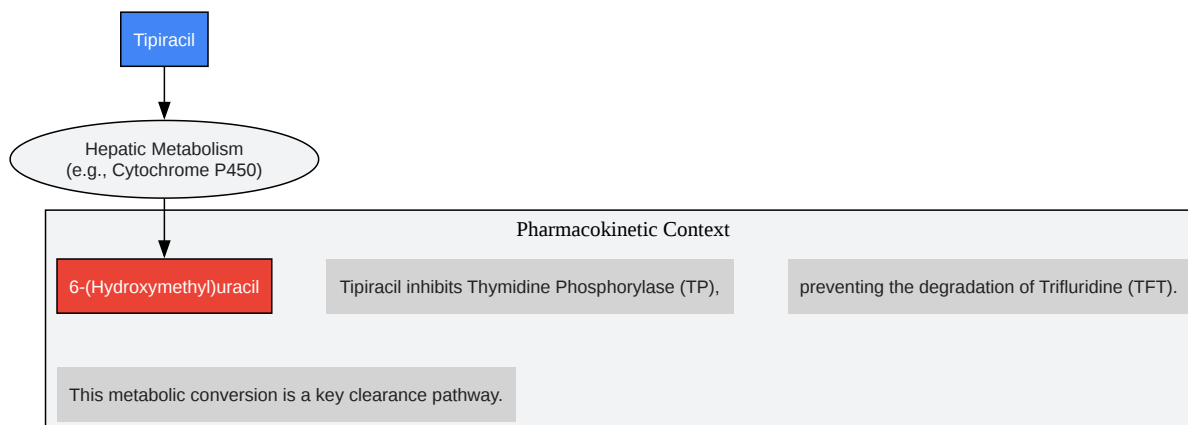
The preparation of **6-(Hydroxymethyl)uracil** is crucial for generating reference standards for metabolic studies and for use as a starting material in further chemical synthesis. A reliable and

well-documented method involves a two-step process starting from the commercially available 6-methyluracil.[2]

Synthesis Workflow Overview

The synthesis proceeds via the oxidation of 6-methyluracil to an aldehyde intermediate (orotaldehyde), followed by the selective reduction of the aldehyde to the corresponding primary alcohol.





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